N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-23(18-22-16-13(25-2)7-4-8-14(16)27-18)10-15(24)21-11-5-3-6-12(9-11)26-17(19)20/h3-9,17H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZCHKNGANKTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)OC(F)F)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a difluoromethoxy group and a benzo[d]thiazole moiety, which are critical for its biological activity. The synthesis typically involves the coupling of substituted benzothiazoles with acetamides, utilizing various organic chemistry techniques to achieve high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Cell Membrane Interaction : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death. This mechanism is crucial for its antibacterial properties.
- Enzyme Inhibition : The presence of the difluoromethoxy group may enhance binding affinity towards target enzymes, influencing pathways related to cancer cell proliferation and apoptosis .
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. They disrupt the integrity of bacterial membranes, leading to increased permeability and eventual cell lysis. This action aligns with findings from studies on other benzothiazole derivatives, which have shown effective inhibition against various bacterial strains.
Anticancer Activity
Studies have demonstrated that N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide exhibits cytotoxic effects against human cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against MCF-7 (breast cancer) and U-87 (glioblastoma) cell lines.
- Results : The cytotoxicity was measured using MTT assays, revealing that the compound significantly inhibits cell viability at low concentrations (EC50 values in the micromolar range) .
Case Studies and Research Findings
- Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress in cells .
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzothiazole ring have been correlated with enhanced biological activity. For instance, substitutions that increase lipophilicity often result in improved cellular uptake and efficacy .
- Comparative Studies : When compared to standard chemotherapeutics like doxorubicin, certain derivatives of this compound exhibited comparable or superior anticancer activity, suggesting its potential as a lead compound for drug development .
Data Summary
Vergleich Mit ähnlichen Verbindungen
The compound is compared to structurally related molecules from the evidence, focusing on core scaffolds, substituents, and inferred properties.
Structural Analogs with Benzothiazole/Thiazole Cores
Table 1: Key Structural and Functional Comparisons
*Molecular weights calculated from formulas in evidence or estimated using ChemDraw.
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s 4-methoxybenzo[d]thiazole contrasts with thiazolidinone () and pyrimidinone-thioether (). The benzo[d]thiazole core is associated with kinase binding, while thiazolidinones are linked to metabolic modulation .
Substituent Effects :
- Difluoromethoxy vs. Trifluoromethyl : The target’s difluoromethoxy group balances metabolic stability and polarity, whereas trifluoromethyl () increases hydrophobicity, possibly improving blood-brain barrier penetration .
- Methoxy vs. Halogenation : The 4-methoxy group on the benzothiazole may improve solubility compared to halogenated analogs (e.g., 6-trifluoromethyl in ), which could enhance membrane permeability but reduce aqueous solubility .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
